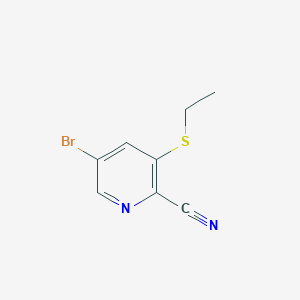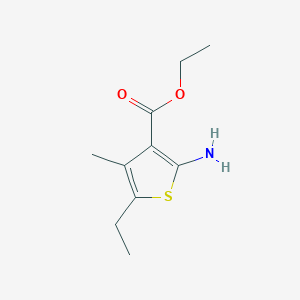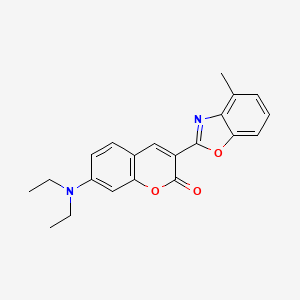
2-Benzofurancarboxaldehyde, 3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofurancarboxaldehyde, 3-hydroxy- is a chemical compound with the molecular formula C9H6O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxaldehyde, 3-hydroxy- typically involves the functionalization of benzofuran derivatives. One common method includes the selective iodination of benzofuran followed by coupling reactions to introduce the aldehyde group . Another approach involves the reduction of nitrobenzofuran derivatives to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 2-Benzofurancarboxaldehyde, 3-hydroxy- are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for high yield and purity, are likely applied .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzofurancarboxaldehyde, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Benzofurancarboxaldehyde, 3-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for drug development due to its diverse pharmacological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Benzofurancarboxaldehyde, 3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, and influence cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzofurancarboxaldehyde
- 3-Hydroxybenzaldehyde
- Benzofuran-2-carboxylic acid
- Benzofuran-3-carboxaldehyde
Uniqueness
2-Benzofurancarboxaldehyde, 3-hydroxy- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran ring with an aldehyde and hydroxyl group makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H6O3 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
3-hydroxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,11H |
Clave InChI |
AZLDNBOZLZHZLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)





![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
